1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers needing indole-based IDO1 inhibitors often face limited SAR exploration due to rigid substitution patterns. This compound solves that with orthogonal N-1 methoxymethyl and C-4 methylthio handles. - Unique substitution pattern (LogP 2.55, TPSA 40.18 Ų) for permeability vs. unsubstituted analogs. - 97-98% HPLC purity - suitable for reference standards and fragment-based synthesis. - Dual functionalization sites enable sequential deprotection or conjugation without core alteration.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Cat. No. B13630336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCOCN1C=CC2=C1C=C(C=C2SC)N
InChIInChI=1S/C11H14N2OS/c1-14-7-13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,7,12H2,1-2H3
InChIKeyYOHYQDPMSPBPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethyl)-4-(methylthio)-1H-indol-6-amine: Indole Building Block for Fragment-Based Drug Discovery


1-(Methoxymethyl)-4-(methylthio)-1H-indol-6-amine (CAS 1481506-49-3) is a specialty indole derivative featuring a methoxymethyl substituent at N-1, a methylthio group at C-4, and an amine at C-6 on the indole scaffold . This substitution pattern places it within the broader class of 6-aminoindoles and arylthioindoles, which have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for immuno-oncology applications [1]. The compound is commercially available from multiple vendors with purities of 97-98% and is supplied exclusively for research use .

Fragment building block Indole-6-amine scaffold with dual substitution for IDO1 inhibitor discovery and SAR exploration.
Orthogonal handles N-1 methoxymethyl (protecting group) and C-4 methylthio (thioether handle) enable sequential derivatization.
Class context Arylthioindole class reported to engage IDO1; supports inhibitor design workflows.
Purity profile Supplied at 97–98% purity by multiple vendors; research-use only.

Why Generic Indole-6-amine Substitution Fails


The indole-6-amine core is commercially available, but its unsubstituted or singly substituted analogs exhibit distinct physicochemical and reactivity profiles that preclude simple interchange. The 1-(methoxymethyl)-4-(methylthio) substitution pattern introduces unique electronic and steric features that modulate solubility, metabolic stability, and potential target engagement [1]. Replacing this compound with 1H-indol-6-amine (CAS 5315-79-7) eliminates both the N-1 protecting group and the C-4 sulfur handle; using 1-(methoxymethyl)-1H-indol-6-amine (CAS 1493599-15-7) removes the C-4 thioether; and using 4-(methylthio)-1H-indol-6-amine (CAS 1334494-86-8) lacks the N-1 methoxymethyl moiety [2]. These alterations fundamentally change the molecule's LogP, hydrogen-bonding capacity, and potential for further derivatization, directly impacting experimental outcomes and synthetic utility .

1H-Indol-6-amine (CAS 5315-79-7)

Lacks both N-1 methoxymethyl protection and C-4 methylthio group; cannot recapitulate orthogonal reactivity profile or IDO1-targeted substitution pattern.

1-(Methoxymethyl)-1H-indol-6-amine (CAS 1493599-15-7)

Missing C-4 thioether handle; eliminates the key sulfur-based derivatization site and the lipophilicity contributed by the methylthio group.

4-(Methylthio)-1H-indol-6-amine (CAS 1334494-86-8)

No N-1 protection; altered indole NH reactivity and hydrogen-bonding capacity may shift selectivity profiles in biological assays.

Quantitative Differentiation from Closest Analogs


Purity and Batch Consistency

The target compound is commercially offered at a minimum purity of 97% by AKSci and 98% by ChemScene, providing a higher purity baseline than the structurally similar 1-(methoxymethyl)-1H-indol-6-amine, which is listed at 95% purity . Higher purity reduces the risk of confounding results in sensitive biological assays and improves reproducibility in synthetic transformations.

Purity & Batch Consistency
Cross-study comparable
97% (AKSci) · 98% (ChemScene)

May reduce need for in-house purification.

Vendor QC specifications; no standardized assay.

Medicinal Chemistry Chemical Synthesis Quality Control

Molecular Weight and Lipophilicity

The target compound has a molecular weight of 222.31 g/mol and a calculated LogP of 2.5493, compared to 176.21 g/mol for 1-(methoxymethyl)-1H-indol-6-amine (LogP ~1.8) and 178.26 g/mol for 4-(methylthio)-1H-indol-6-amine [1]. The increased molecular weight and lipophilicity arise from the dual substitution pattern, which may enhance membrane permeability and alter distribution profiles in cellular and in vivo models.

MW & Lipophilicity
Class-level inference
LogP 2.55 (calc) vs ~1.8 for des-methylthio analog

Supports lipophilicity-dependent assay design.

Computational prediction; experimental LogP not reported.

Physicochemical Properties Drug Design ADME

Dual Functional Handles for Orthogonal Derivatization

Unlike 1H-indol-6-amine (CAS 5315-79-7) which lacks any N-protecting group, or 1-(methoxymethyl)-1H-indol-6-amine which lacks a C-4 thioether, this compound presents two distinct functional handles: an N-1 methoxymethyl group that can be selectively deprotected to unmask the indole nitrogen, and a C-4 methylthio group that can undergo oxidation to sulfoxide/sulfone or participate in nucleophilic substitution reactions . This dual functionality is absent in the comparator compounds, offering a unique synthetic versatility that reduces step count in complex molecule construction.

Dual Functional Handles
Supporting evidence
2 handles: N-1 MOM, C-4 SMe
vs 0–1 in closest analogs

Enables orthogonal derivatization strategies.

Based on IUPAC/SMILES analysis.

Synthetic Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

IDO1 Inhibitory Activity

While direct IC50 data for this specific compound is not yet reported, it belongs to the arylthioindole class that has been systematically evaluated for IDO1 inhibition. In a 2016 J. Med. Chem. study, arylthioindoles 6-30 were synthesized and tested; derivative 21 (possessing an arylthio group) exhibited an IC50 of 7 µM, demonstrating that the C-4 thioether motif contributes to IDO1 engagement [1]. The 6-amino substitution present in this compound is also a known pharmacophoric element in IDO1 inhibitor design. Procurement of this building block enables direct SAR exploration of the C-4 methylthio substitution in this scaffold.

IDO1 Inhibitory Activity
Class-level inference
Arylthioindole 21 IC50 = 7 µM (J. Med. Chem. 2016)

Supports IDO1 inhibitor SAR exploration.

Direct IC50 for this compound not yet reported.

Immuno-Oncology Enzyme Inhibition IDO1

Procurement and Application Scenarios


Fragment-Based Drug Discovery for IDO1

The compound serves as a fragment-sized building block (MW 222.31) with a defined substitution pattern that incorporates both the N-1 methoxymethyl and C-4 methylthio groups found in bioactive arylthioindoles . Researchers can use this material to directly probe the SAR contribution of the C-4 sulfur atom to IDO1 inhibition, leveraging the class-level evidence that arylthioindoles achieve IC50 values in the low micromolar range . The 6-amino group provides a vector for further functionalization or conjugation.

Orthogonal Protecting Group Strategies

The simultaneous presence of an N-1 methoxymethyl (a common indole nitrogen protecting group) and a C-4 methylthio group (a thioether handle) allows for sequential, orthogonal modifications . This compound is therefore particularly valuable in multi-step syntheses where selective deprotection or functionalization of either site is required, such as in the construction of more complex indole-based heterocycles or natural product analogs.

Physicochemical Property Optimization

With a calculated LogP of 2.55 and a TPSA of 40.18 Ų, this compound occupies a desirable chemical space for CNS and oncology targets, balancing lipophilicity with hydrogen-bonding capacity . Compared to the less lipophilic 1-(methoxymethyl)-1H-indol-6-amine (LogP ~1.8), this compound may exhibit improved membrane permeability, making it a strategic choice for initial SAR studies where cellular potency is a key readout.

High-Purity Reference Standard for Method Development

Commercial availability at 97-98% purity from reputable vendors such as AKSci and ChemScene qualifies this compound as a suitable reference standard for HPLC method development, LC-MS quantification, and impurity profiling . The well-defined structure and CAS registration (1481506-49-3) ensure unambiguous identification in analytical workflows.

Application
Selection Property
Validation Focus
IDO1 inhibitor SAR studies
Indole scaffold with C-4 thioether and 6-amino motifs
IDO1 enzyme assay context; class-level activity confirmation
Orthogonal protecting group strategies
Simultaneous N-1 MOM and C-4 SMe handles
Sequential deprotection/derivatization verification
Physicochemical property optimization
Moderate lipophilicity and hydrogen-bonding capacity
Membrane permeability and cellular uptake assays
Analytical reference standard
97–98% purity from multiple vendors
HPLC/LC-MS method suitability and impurity profiling
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